molecular formula C14H14O2 B1290776 4-(Benzyloxy)-2-methylphenol CAS No. 53325-49-8

4-(Benzyloxy)-2-methylphenol

Cat. No.: B1290776
CAS No.: 53325-49-8
M. Wt: 214.26 g/mol
InChI Key: DGFFIQHIMIAQFL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylphenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride.

Major Products Formed:

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of 4-hydroxy-2-methylphenol.

    Substitution: Formation of acetylated derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its antimicrobial activity against various bacterial and fungal strains.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenol
  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)benzaldehyde

Comparison: 4-(Benzyloxy)-2-methylphenol is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds. The methyl group also influences the compound’s steric and electronic environment, affecting its behavior in chemical reactions.

Properties

IUPAC Name

2-methyl-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFIQHIMIAQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632590
Record name 4-(Benzyloxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53325-49-8
Record name 4-(Benzyloxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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